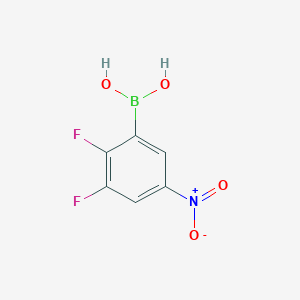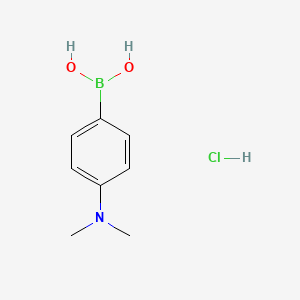
Fmoc-Thr(tBu)-Bt
Vue d'ensemble
Description
Fmoc-Thr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-threonine, is commonly used as an amino acid building block in peptide synthesis . It can be used to synthesize chlorofusin analogues via solid phase peptide synthesis .
Synthesis Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis
The molecular formula of Fmoc-Thr(tBu)-OH is C23H27NO5 . Its molecular weight is 397.46 . The structure of Fmoc-Thr(tBu)-OH can be represented by the SMILES stringCC@@H(C)C)C@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis
The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .Physical and Chemical Properties Analysis
Fmoc-Thr(tBu)-OH is a white to off-white powder . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF . Its melting point is between 125 - 135 °C . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .Applications De Recherche Scientifique
Self-Assembly in Material Science and Nanotechnology
Fmoc-Thr(tBu)-OH, a variant of Fmoc-Thr(tBu)-Bt, demonstrates fascinating self-assembly properties. It forms different morphologies, like spheres and dumb-bell shapes, under various concentrations and temperatures. This characteristic is significant for designing novel architectures in material science and nanotechnology. For instance, at lower concentrations and room temperature, Fmoc-Thr(tBu)-OH forms spheres, which transform into rods upon heating. Such controlled morphological changes are essential for developing new materials and technologies (Kshtriya, Koshti, & Gour, 2021).
Automated Synthesis in Drug Development
The development of Fmoc-protected bis-amino acids, such as this compound, facilitates the automated synthesis of highly functionalized spiroligomers. This process is crucial for producing diverse, stereochemically rich compounds, which have applications in drug development and other areas of medicinal chemistry. The ability to synthesize complex molecules on a semiautomated scale significantly impacts the efficiency of pharmaceutical research (Xie et al., 2022).
Green Chemistry in Peptide Synthesis
Fmoc/tBu solid-phase peptide synthesis, which involves this compound, is being adapted for greener practices. The synthesis method, widely used in both research and industrial settings, typically requires hazardous solvents. Recent efforts focus on replacing these with greener alternatives, reducing environmental and health impacts. This shift towards eco-friendly solvents in peptide synthesis marks a significant advancement in green chemistry (Al Musaimi, de la Torre, & Albericio, 2020).
Synthesis of Functionalized Peptides
The synthesis of protected d-allothreonine derivatives, including this compound, has been improved, allowing for the creation of more functionally diverse peptides. These derivatives are crucial in synthesizing peptides with specific properties and functions, broadening the scope of peptide-based research and applications (Kikuchi & Konno, 2013).
Vitamin B6-Conjugated Peptides Synthesis
This compound is utilized in synthesizing vitamin B6-conjugated peptides. This synthesis plays a role in developing bioconjugates with potential applications in drug delivery and biomolecular research. The ability to link vitamins to peptides opens new avenues in therapeutic and diagnostic applications (Zhu & Stein, 1994).
Mécanisme D'action
Safety and Hazards
Fmoc-Thr(tBu)-OH is classified as Acute Aquatic Toxicity (Category 1), H400, Chronic Aquatic Toxicity (Category 1), H410, and Specific Target Organ Toxicity - Single Exposure (Category 3) Respiratory System, H335 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Orientations Futures
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3R)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-18(37-29(2,3)4)26(27(34)33-25-16-10-9-15-24(25)31-32-33)30-28(35)36-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-16,18,23,26H,17H2,1-4H3,(H,30,35)/t18-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVGPNGFTGWMMU-DWXRJYCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653831 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126433-39-3 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


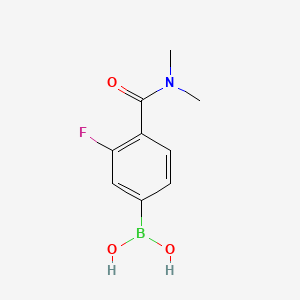
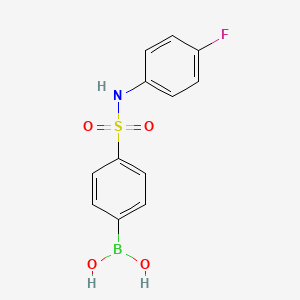
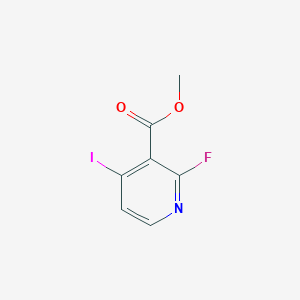


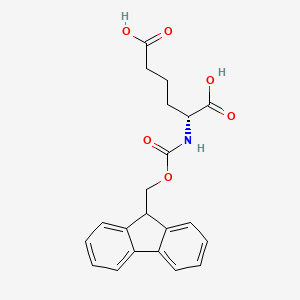
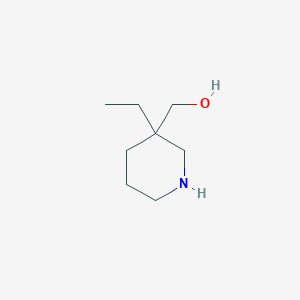

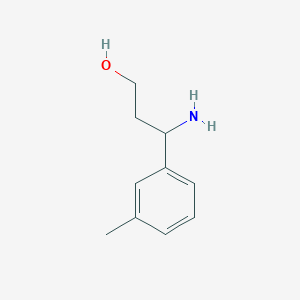
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1388050.png)
